
3-Chloro-5-phenylpyridin-2-amine
Overview
Description
3-Chloro-5-phenylpyridin-2-amine is an aromatic heterocyclic compound with the molecular formula C11H9ClN2 This compound features a pyridine ring substituted with a chlorine atom at the 3-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-5-phenylpyridin-2-amine involves the chlorination of 2-aminopyridine. The process typically includes the following steps :
Oxidative Chlorination: 2-aminopyridine is reacted with hydrochloric acid and sodium hypochlorite. The reaction is carried out at a controlled temperature, starting at 10°C and gradually increasing to 25°C. The mixture is stirred for several hours to ensure complete chlorination.
Extraction and Purification: The reaction mixture is then neutralized, and the product is extracted using an organic solvent such as dichloroethane. The organic layer is separated, dried, and purified to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-phenylpyridin-2-amine can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Common Reagents and Conditions
Oxidation: Water radical cations, generated in situ, can facilitate the oxidation of this compound.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base, can replace the chlorine atom.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Substitution: Various substituted pyridine derivatives.
Reduction: Corresponding amines or other reduced derivatives.
Scientific Research Applications
3-Chloro-5-phenylpyridin-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-aminopyridine: Similar structure but lacks the phenyl group at the 5-position.
5-Phenyl-2-aminopyridine: Similar structure but lacks the chlorine atom at the 3-position.
3-Bromo-5-phenylpyridin-2-amine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-Chloro-5-phenylpyridin-2-amine is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
3-Chloro-5-phenylpyridin-2-amine is an aromatic heterocyclic compound characterized by its molecular formula . This compound features a pyridine ring substituted with a chlorine atom at the 3-position and a phenyl group at the 5-position. Its unique structure allows for various chemical reactions, including oxidation, substitution, and reduction, making it a significant compound in both chemical synthesis and biological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various therapeutic effects. For instance, the compound may inhibit certain enzymes involved in disease pathways, suggesting potential applications in treating various conditions, including cancer and microbial infections.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The exact mechanism through which it exerts these effects is still under investigation but may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, derivatives of similar compounds have been tested for their ability to inhibit ALK2 (Activin receptor-like kinase 2), which is implicated in various cancers. The structure–activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance potency against cancer cell lines .
Case Studies
- Inhibition of ALK2 : A study focused on the inhibition of ALK2 revealed that modifications to the phenyl group significantly increased the potency of related compounds. The best-performing derivative exhibited an IC50 value of approximately , indicating strong inhibitory activity against ALK2 .
- Cytotoxicity Against Hepatocellular Carcinoma : Another study evaluated novel derivatives based on similar structures and reported cytotoxic activities against Hep G2 cells (hepatocellular carcinoma) with IC50 values ranging from to .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3-Chloro-2-aminopyridine | Lacks phenyl group | Moderate antimicrobial activity |
5-Phenyl-2-aminopyridine | Lacks chlorine atom | Limited anticancer properties |
3-Bromo-5-phenylpyridin-2-amine | Bromine instead of chlorine | Potentially lower reactivity |
The presence of both a chlorine atom and a phenyl group in this compound contributes to its distinct chemical properties and reactivity profile compared to these analogs.
Properties
IUPAC Name |
3-chloro-5-phenylpyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANYXYDKIAUURI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673326 | |
Record name | 3-Chloro-5-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121058-39-6 | |
Record name | 3-Chloro-5-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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